Sodium 2-((1-bromonaphthalen-2-yl)oxy)acetate
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Overview
Description
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C12H8BrNaO3 and a molecular weight of 303.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 1-bromonaphthalene with sodium acetate in the presence of a suitable solvent. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Carboxylic acids or other oxidized forms of the compound.
Reduction Products: Naphthalene derivatives with reduced bromine content.
Scientific Research Applications
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing processes such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Sodium 2-[(1-chloronaphthalen-2-yl)oxy]acetate: Similar structure but with a chlorine atom instead of bromine.
Sodium 2-[(1-fluoronaphthalen-2-yl)oxy]acetate: Contains a fluorine atom, leading to different reactivity and properties.
Sodium 2-[(1-iodonaphthalen-2-yl)oxy]acetate: Iodine substitution results in unique chemical behavior.
Properties
Molecular Formula |
C12H8BrNaO3 |
---|---|
Molecular Weight |
303.08 g/mol |
IUPAC Name |
sodium;2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C12H9BrO3.Na/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15;/h1-6H,7H2,(H,14,15);/q;+1/p-1 |
InChI Key |
XOASFVDTJPWOLH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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